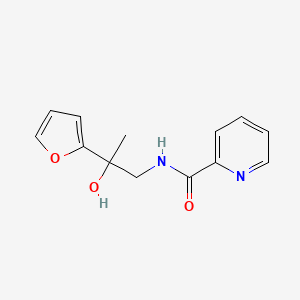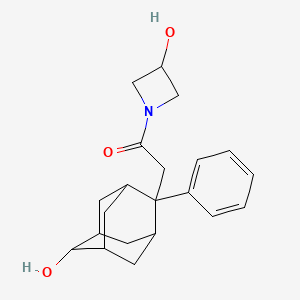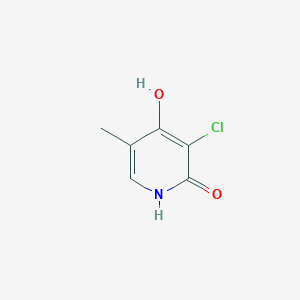
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is characterized by a pyridinone ring substituted with a chlorine atom at the third position, a hydroxyl group at the fourth position, and a methyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one typically involves the chlorination of 4-hydroxy-5-methyl-1H-pyridin-2-one. One common method includes the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Hydroxy-5-methyl-1H-pyridin-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used to replace the chlorine atom.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the hydroxyl group.
Reduction: Sodium borohydride in ethanol is a typical reducing agent for converting the compound to its alcohol derivative.
Major Products
Substitution: Substituted pyridinones with various functional groups replacing the chlorine atom.
Oxidation: 3-Chloro-5-methyl-2,4-pyridinedione.
Reduction: 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-ol.
科学研究应用
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes, where its reactivity and stability are advantageous.
作用机制
The mechanism by which 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chlorine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Hydroxy-5-methyl-1H-pyridin-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-4-hydroxy-1H-pyridin-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.
3-Chloro-5-methyl-1H-pyridin-2-one: Lacks the hydroxyl group, which alters its reactivity in oxidation and reduction reactions.
Uniqueness
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns and biological activity. Its combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
属性
IUPAC Name |
3-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-2-8-6(10)4(7)5(3)9/h2H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJIYKRFYTMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
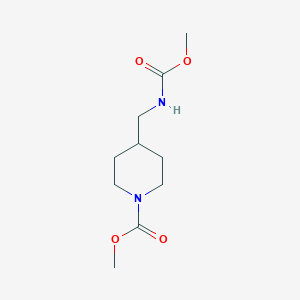
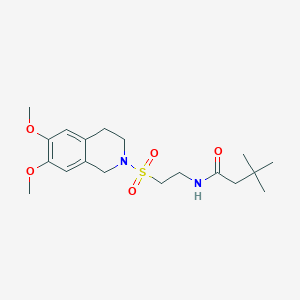
![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)
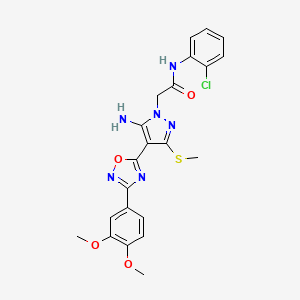
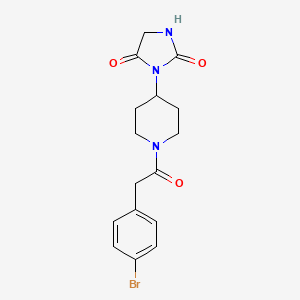
![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2689714.png)
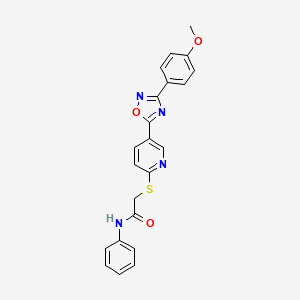
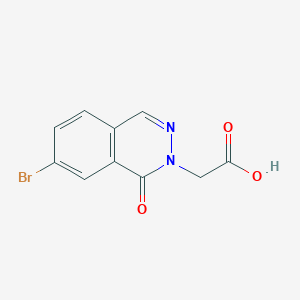
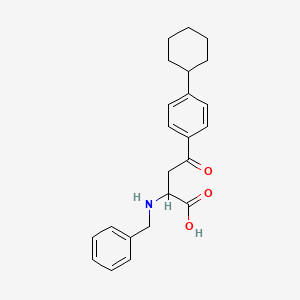
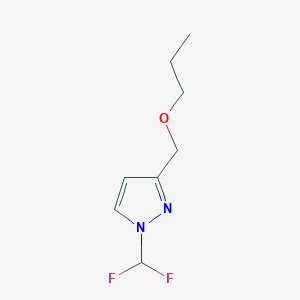
![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)
